(S)-1-(4-Cyanophenyl)ethanol
Overview
Description
(S)-1-(4-Cyanophenyl)ethanol, commonly known as Mandelic acid, is a chiral molecule that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. This compound has a wide range of applications in various fields, including pharmaceuticals, cosmetics, and food industries.
Scientific Research Applications
Synthesis of Antihistamines : Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles (Kavi, Özdemir, Dertli, & Şahin, 2021).
HIV Inhibitor Synthesis : (S)-(-)-1-(4-fluorophenyl)ethanol serves as an intermediate in the synthesis of an HIV inhibitor and is used in drug research (ChemChemTech, 2022).
Cardiovascular Research : Structural modifications of (S)-1-(4-Cyanophenyl)ethanol can differentiate the β-receptor population into distinct groups, which is significant for cardiovascular research (Lands, Ludueña, & Buzzo, 1967).
Pharmaceutical and Color Industries : Supercritical ethanol is used as a solvent for the thermal cyclization of ethyl 3-(phenylimino)-butanoate to 2-methyl-4-hydroxyquinoline, a reaction important in pharmaceutical and color industries (Takebayashi, Furuya, & Yoda, 2016).
Enantiopure Alcohol Synthesis : The synthesis of (S)-1-(4-hydroxyphenyl)ethanol and (S)-1-(4-hydroxyphenyl)propanol by eugenol dehydrogenase from Pseudomonas fluorescens E118 yields enantiomerically pure alcohols, which are valuable in various chemical syntheses (Wieser et al., 1999).
Biocatalysis : A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol with excellent enantioselectivity and yield has been developed, demonstrating the compound's significance in biocatalysis (Chen, Xia, Liu, & Wang, 2019).
Adrenergic Agent Synthesis : The -bromohydrin obtained from 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol is an intermediate in the synthesis of a new adrenergic agent (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Enzymatic Hydrolysis : Optimized enzymatic hydrolysis conditions using Bacillus amyloliquefaciens esterase significantly improve enantioselectivity for (R)-1-(3',4'-methylenedioxyphenyl) ethanol bioproduction (Liu et al., 2014).
Muon-Spin Resonance Experiments : The improved synthesis of 2-(4-propylphenyl)ethanol significantly reduces side-products and allows for efficient purification for avoided-level-crossing muon-spin resonance experiments (Hashmi, Burkert, Bats, & Martyniak, 2006).
Oxidation to Ester : A new reaction pathway for directly oxidizing secondary alcohols to corresponding esters by performic acid provides insights into lignin degradation technology (Li, Meng, Liu, & Peng, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
“(S)-1-(4-Cyanophenyl)ethanol” is a useful research chemical . It is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
properties
IUPAC Name |
4-[(1S)-1-hydroxyethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAVOODMMBMCKV-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472048 | |
Record name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101219-71-0 | |
Record name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101219-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1S)-1-hydroxyethyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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